4-Ethoxy-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
4-Ethoxy-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylicacid is an organic compound with the chemical formula C12H15NO4. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylicacid typically involves the reaction of ethyl 2-cyano-3-ethoxycrotonate with various reagents under controlled conditions. One common method includes the use of N,N-Dimethylformamide (DMF) as a solvent, followed by the addition of ethyl acetate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyridine derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
4-Ethoxy-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting cardiovascular diseases.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylicacid involves its interaction with specific molecular targets and pathways. It is known to modulate calcium channels, which play a crucial role in various physiological processes. By influencing these channels, the compound can exert effects on cardiovascular function and other biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylicacid
- Ethyl 4-Ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate
Uniqueness
Compared to similar compounds, 4-Ethoxy-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylicacid exhibits unique properties due to its specific structural configuration. This uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
4-ethoxy-2-oxo-1-phenylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO4/c1-2-19-11-8-9-15(10-6-4-3-5-7-10)13(16)12(11)14(17)18/h3-9H,2H2,1H3,(H,17,18) |
InChI Key |
TXYAWESONAUBDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)N(C=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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